molecular formula C12H11BFNO3 B1438188 [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid CAS No. 1313760-30-3

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid

Cat. No. B1438188
M. Wt: 247.03 g/mol
InChI Key: WBYYLCBGOWSLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid” is a type of organoboron compound . It is a highly valuable building block in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid” consists of a phenyl ring with a fluorine atom at the 5-position and a boronic acid group attached to the 2-position. The boronic acid group is further substituted with a pyridin-4-ylmethoxy group .


Chemical Reactions Analysis

This compound can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Boronic Acid in Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, which are a cornerstone for forming carbon-carbon bonds. A study by Sutherland and Gallagher (2003) demonstrated the versatility of 5-bromo-2-fluoro-3-pyridylboronic acid in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This process underscores the importance of boronic acids in creating complex aromatic compounds, highlighting their role in the synthesis of pharmaceuticals and organic materials (Sutherland & Gallagher, 2003).

Sensor Technology

Boronic acids, including fluorophenyl derivatives, have been utilized in the development of chemical sensors. Wade and Gabbaï (2009) explored the colorimetric sensing of fluoride ions using pyridinium boranes, demonstrating the utility of boronic acid derivatives in environmental monitoring and diagnostics. This research shows how modifications to the boronic acid structure can lead to sensitive and selective sensors for anions, which are crucial for detecting environmental pollutants and biological markers (Wade & Gabbaï, 2009).

Materials Science

In materials science, phenyl boronic acids have been employed to modify the properties of nanomaterials. Mu et al. (2012) demonstrated the use of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This study illustrates the role of boronic acid derivatives in creating functional materials with specific biological or chemical recognition capabilities, which could be applied in biosensing and material science applications (Mu et al., 2012).

Safety And Hazards

Organoboron compounds can cause skin and eye irritation and may cause respiratory irritation . They are also only marginally stable in water and can undergo hydrolysis, especially at physiological pH .

Future Directions

The future directions for the use of this compound could involve its application in new synthetic methods and drug discovery. The development of more efficient and selective reactions involving this compound could also be a future direction .

properties

IUPAC Name

[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYYLCBGOWSLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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